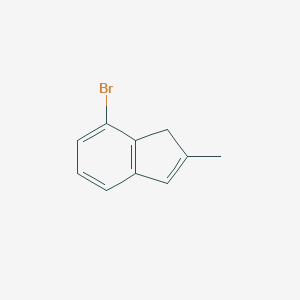

7-Bromo-2-methyl-1H-indene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-methyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSMHHJBFNVCAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40478926 | |

| Record name | 7-Bromo-2-methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880652-93-7 | |

| Record name | 7-Bromo-2-methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-2-methyl-1H-indene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2-methyl-1H-indene is a substituted indene derivative that serves as a crucial building block in synthetic organic chemistry. Its unique structural features, including the indene core, a bromine substituent, and a methyl group, make it a versatile precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols, with a focus on its application in the synthesis of metallocene catalysts.

Chemical Structure and Properties

This compound is an organic compound characterized by a fused bicyclic structure consisting of a benzene ring and a five-membered ring containing a methyl group and a bromine atom attached to the aromatic ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 880652-93-7[1] |

| Molecular Formula | C₁₀H₉Br[1] |

| SMILES String | CC1=CC2=C(C=CC=C2Br)C1 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 209.08 g/mol | [1] |

| Appearance | Colorless solid or colorless to pale yellow liquid | [2][3] |

| Boiling Point | 104-108 °C at 5 mmHg | [3] |

| Density | 1.4±0.1 g/cm³ | |

| Solubility | Moderately soluble in ethanol and dichloromethane; less soluble in water.[2] |

Table 3: Spectroscopic Data for this compound

| Spectrum | Data |

| ¹H NMR (CDCl₃) | δ: 7.23 (dd, J = 7.9 Hz, J = 1.0 Hz, 1H, 6-H), 7.18 (dd, J = 7.4 Hz, J = 1.0 Hz, 1H, 4-H), 7.10 (m, 1H, 5-H), 6.51 (m, 1H, 3-H), 3.28 (m, 2H, 1,1'-H), 2.17 (s, 3H, 2-Me)[3] |

| ¹³C NMR (CDCl₃) | δ: 147.3, 146.8, 143.3, 128.2, 127.1, 126.6, 118.7, 118.3, 44.2, 16.7[3] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a substituted indenone followed by dehydration.[3]

Materials:

-

4-bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

Methanol

-

10% Hydrochloric acid (HCl)

-

Methyl tert-butyl ether

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

p-Toluenesulfonic acid (p-TsOH)

-

Silica gel 60

Procedure:

-

Reduction: A solution of 116 g (0.52 mol) of 4-bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one in 950 mL of a 2:1 THF-methanol mixture is cooled to -5 °C.[3]

-

38.3 g (1.02 mol) of NaBH₄ is added in batches over 2 hours, maintaining the temperature below 0 °C.[3]

-

The reaction mixture is stirred overnight at room temperature.[3]

-

Work-up: The mixture is poured into 1000 mL of ice water and acidified to pH 4 with 10% HCl.[3]

-

The organic layer is separated, and the aqueous layer is extracted three times with 300 mL of methyl tert-butyl ether.[3]

-

The combined organic phases are dried over K₂CO₃ and concentrated under reduced pressure.[3]

-

Dehydration and Purification: 1500 mL of toluene and approximately 2 g of p-toluenesulfonic acid are added to the residue, and the mixture is refluxed for 2 hours.[3]

-

After cooling, the mixture is filtered through a short silica gel column and washed with 250 mL of toluene.[3]

-

The combined filtrate and washings are concentrated, and the product is purified by fractional distillation to yield this compound as a colorless solid.[3]

Reactivity and Applications

The primary application of this compound is as a reactant in the synthesis of a wide range of ansa-zirconocenes. These organometallic compounds are important catalysts, particularly in olefin polymerization. The bromine atom on the indene ring allows for further functionalization, typically through palladium-catalyzed cross-coupling reactions, to introduce various aryl groups.

The general process involves the deprotonation of the indenyl ring system, followed by reaction with a silicon-containing bridging unit and subsequent metalation with a zirconium source.

The presence of the bromine substituent enhances the electrophilic character of the aromatic ring, making this compound a useful intermediate in various organic synthesis reactions, including cross-coupling and electrophilic aromatic substitutions.[2] Additionally, its photophysical properties are of interest in the fields of materials science and organic electronics.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined structure and predictable reactivity make it an essential precursor, particularly in the synthesis of ansa-zirconocene catalysts for olefin polymerization. The detailed synthetic protocol and understanding of its chemical properties provided in this guide are intended to support researchers and scientists in leveraging this compound for their synthetic and materials science applications.

References

Technical Guide: Characterization and Applications of 7-Bromo-2-methyl-1H-indene (CAS No. 880652-93-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2-methyl-1H-indene is an organic compound featuring a fused benzene and cyclopentene ring system, with a bromine atom at the 7-position and a methyl group at the 2-position.[1] This substitution pattern imparts unique reactivity, making it a valuable building block in synthetic organic chemistry. Its primary application in the field of drug discovery is as a key intermediate for the synthesis of more complex molecules, particularly as a building block for Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutics designed for targeted protein degradation.[2] This guide provides a comprehensive overview of the characterization data, experimental protocols, and applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 880652-93-7 | |

| Molecular Formula | C₁₀H₉Br | [2][3] |

| Molecular Weight | 209.08 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 267.8 ± 29.0 °C at 760 mmHg | |

| 104-108 °C at 5 mmHg | [3] | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Solubility | Moderately soluble in organic solvents (e.g., ethanol, dichloromethane), less soluble in water. | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): δ 7.23 (dd, J = 7.9 Hz, J = 1.0 Hz, 1H, 6-H), 7.18 (dd, J = 7.4 Hz, J = 1.0 Hz, 1H, 4-H), 7.10 (m, 1H, 5-H), 6.51 (m, 1H, 3-H), 3.28 (m, 2H, 1,1'-H), 2.17 (s, 3H, 2-Me).[3]

-

¹³C NMR (CDCl₃): δ 147.3, 146.8, 143.3, 128.2, 127.1, 126.6, 118.7, 118.3, 44.2, 16.7.[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 4-bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one followed by dehydration.[3]

Materials:

-

4-bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one

-

Tetrahydrofuran (THF)

-

Methanol

-

Sodium borohydride (NaBH₄)

-

10% Hydrochloric acid (HCl)

-

Methyl tert-butyl ether (MTBE)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

p-Toluenesulfonic acid (p-TsOH)

-

Silica gel 60 (40-63 μm)

Procedure:

-

Reduction: A solution of 4-bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one in a 2:1 mixture of THF and methanol is cooled to -5 °C. Sodium borohydride is added in batches, maintaining the temperature below 0 °C. The reaction mixture is then stirred overnight at room temperature.[3]

-

Work-up: The reaction mixture is poured into ice water and acidified to pH 4 with 10% HCl. The organic layer is separated, and the aqueous layer is extracted with methyl tert-butyl ether. The combined organic phases are dried with K₂CO₃ and concentrated under reduced pressure.[3]

-

Dehydration and Purification: Toluene and a catalytic amount of p-toluenesulfonic acid are added to the residue, and the mixture is refluxed for 2 hours. After cooling, the mixture is filtered through a short silica gel column. The filtrate and washings are combined and concentrated. The crude product is purified by fractional distillation to yield this compound.[3]

Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its role as a versatile building block for the synthesis of PROTACs.[2]

Targeted Protein Degradation and PROTACs

Targeted protein degradation is a therapeutic strategy that utilizes the cell's own protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[4] PROTACs are heterobifunctional molecules that facilitate this process. They consist of two ligands connected by a linker: one ligand binds to the target protein of interest (POI), and the other binds to an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[4]

References

A Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Bromo-2-methyl-1H-indene

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Bromo-2-methyl-1H-indene. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents a detailed summary of the spectral data in tabular format, outlines the experimental protocols for the synthesis and NMR analysis of the compound, and includes visualizations to illustrate the molecular structure and analytical workflow.

Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, olefinic, allylic, and methyl protons. The data is summarized in the table below.

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-6 | 7.23 | dd | J = 7.9 Hz, J = 1.0 Hz |

| H-4 | 7.18 | dd | J = 7.4 Hz, J = 1.0 Hz |

| H-5 | 7.10 | m | |

| H-3 | 6.51 | m | |

| H-1, H-1' | 3.28 | m | |

| 2-Me | 2.17 | s |

Table 1: ¹H NMR spectral data for this compound in CDCl₃.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts for each unique carbon atom are presented in the following table.

| Signal Assignment | Chemical Shift (δ) in ppm |

| Aromatic/Olefinic C | 147.3, 146.8, 143.3, 128.2, 127.1, 126.6, 118.7, 118.3 |

| C-1 | 44.2 |

| 2-Me | 16.7 |

Table 2: ¹³C NMR spectral data for this compound in CDCl₃.[1][2]

Experimental Protocols

This section details the synthetic procedure for this compound and the general methodology for acquiring its NMR spectra.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from 4-bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one.[1][2]

Step 1: Reduction A solution of 116 g (0.52 mol) of 4-bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one in 950 mL of a THF-methanol mixture (2:1 v/v) is cooled to -5 °C. Sodium borohydride (38.3 g, 1.02 mol) is added in batches over a period of 2 hours, ensuring the temperature is maintained below 0 °C. The reaction mixture is then stirred overnight at room temperature.

Step 2: Work-up and Dehydration The reaction mixture is poured into 1000 mL of ice water and acidified to a pH of 4 with 10% HCl. The organic layer is separated, and the aqueous layer is extracted three times with methyl tert-butyl ether (3 x 300 mL). The combined organic phases are dried with anhydrous potassium carbonate and concentrated under reduced pressure. To the resulting residue, 1500 mL of toluene and approximately 2 g of p-toluenesulfonic acid are added as a catalyst. The mixture is then refluxed for 2 hours.

Step 3: Purification After cooling to room temperature, the reaction mixture is filtered through a short silica gel column and washed with 250 mL of toluene. The filtrate and washings are combined and concentrated under reduced pressure. The final product, this compound, is obtained as a colorless solid via fractional distillation at a boiling point of 104-108 °C/5 mmHg, with a yield of 100 g (93%).[1][2]

NMR Spectroscopic Analysis

The following provides a general protocol for the acquisition of ¹H and ¹³C NMR spectra, consistent with standard laboratory practices.

Sample Preparation: Approximately 10-20 mg of the purified this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio. The data is processed with a Fourier transform, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer at a frequency of 100 MHz or 125 MHz. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A wider spectral width of around 220 ppm is employed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required. The chemical shifts are referenced to the CDCl₃ solvent peak (δ = 77.16 ppm).

Visualizations

The following diagrams illustrate the molecular structure of this compound and a general workflow for its NMR analysis.

References

physical properties of 7-Bromo-2-methyl-1H-indene (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 7-Bromo-2-methyl-1H-indene, with a specific focus on its melting and boiling points. The information is compiled for use by researchers, scientists, and professionals in drug development who may utilize this compound as a key intermediate in complex organic synthesis.

Core Physical Properties

This compound is an organic compound featuring an indene scaffold, which is a bicyclic structure composed of a fused benzene and cyclopentene ring. The presence of a bromine atom at the 7-position and a methyl group at the 2-position imparts specific reactivity and physical characteristics to the molecule.[1] Depending on its purity and the ambient temperature, it can present as a colorless to pale yellow liquid or a colorless solid.[1][2] It demonstrates moderate solubility in organic solvents like ethanol and dichloromethane, with lower solubility in water.[1]

Quantitative Data Summary

The experimentally determined physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Boiling Point | 104-108 °C | at 5 mmHg |

| Melting Point | Not explicitly reported in the literature. Described as a "colorless solid" at room temperature. | - |

| Appearance | Colorless to pale yellow liquid or solid | - |

Experimental Protocols

Determination of Boiling Point via Fractional Distillation

The boiling point of this compound was determined through purification by fractional distillation under reduced pressure.[2]

Protocol:

-

The crude this compound is placed in a round-bottom flask suitable for distillation.

-

A fractional distillation apparatus is assembled, including a fractionating column, a condenser, a receiving flask, and a thermometer.

-

The system is connected to a vacuum pump to reduce the internal pressure to 5 mmHg.

-

The flask is gently heated to initiate boiling.

-

The temperature at which the vapor condenses and is collected in the receiving flask is recorded as the boiling point range. For this compound, this was observed to be 104-108 °C.[2]

A general principle for determining boiling points at reduced pressure is that lowering the pressure decreases the boiling point of a liquid, which is advantageous for compounds that may decompose at higher temperatures.[3]

Synthesis Workflow

The synthesis of this compound is a multi-step process. The following diagram illustrates the key stages of a reported synthetic route.[2]

Caption: Synthetic pathway for this compound.

This technical guide provides the available physical property data for this compound and a detailed experimental context for its synthesis and boiling point determination. The absence of a reported melting point in the reviewed literature suggests an area for further experimental characterization.

References

Technical Guide: Solubility Profile of 7-Bromo-2-methyl-1H-indene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2-methyl-1H-indene is a brominated indene derivative with applications in organic synthesis. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a summary of the available solubility information for this compound and a detailed experimental protocol for the quantitative determination of its solubility.

Solubility Profile

Currently, specific quantitative solubility data for this compound in organic solvents is not extensively reported in publicly available literature. However, qualitative assessments consistently indicate its solubility characteristics.

Based on available information, this compound exhibits moderate solubility in common organic solvents.[1] This is attributed to its molecular structure, which includes a largely nonpolar indene ring system. The presence of the bromine atom and the methyl group contributes to its overall molecular properties.

A structurally similar compound, 4-bromo-2-methyl-1H-indene, is also described as being moderately soluble in organic solvents and only slightly soluble in water. This suggests that the solubility behavior of bromo-methyl-indene compounds is generally governed by their hydrophobic core.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in selected organic solvents as indicated in the available literature.

| Solvent | Qualitative Solubility |

| Ethanol | Moderate[1] |

| Dichloromethane | Moderate[1] |

| Water | Low / Less Soluble[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and quantitative solubility data for this compound, the following experimental protocol, based on the widely accepted isothermal shake-flask method, is recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C) in the thermostatically controlled shaker.

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is necessary to ensure saturation.

-

Addition of Solvent: Accurately add a known volume or mass of the pre-equilibrated solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker. Agitate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostat for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-equilibrated syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Evaporate the solvent from the volumetric flask under controlled conditions (e.g., rotary evaporator or nitrogen stream).

-

Once the solvent is fully evaporated, accurately weigh the remaining solid this compound.

-

Alternatively, the concentration of the solute in the filtered solution can be determined using a pre-calibrated analytical method such as HPLC, GC, or UV-Vis spectrophotometry.

-

-

Calculation of Solubility: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the mass of the dissolved solid and the volume/mass of the solvent used.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Electrophilic Character and Reactivity of 7-Bromo-2-methyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2-methyl-1H-indene is a substituted indene derivative with significant potential in synthetic organic chemistry. The presence of a bromine atom on the aromatic ring enhances its electrophilic character, making it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, electrophilic character, and reactivity of this compound, with a focus on its applications in catalysis and as a potential building block in drug discovery. This document consolidates available quantitative data, details experimental protocols, and presents logical frameworks for its reactivity patterns.

Introduction

The indene framework, a fused bicyclic system comprising a benzene and a cyclopentene ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Substituted indenes are integral to the structure of various biologically active compounds and are employed as ligands in catalysis. This compound, with its strategic placement of a bromine atom and a methyl group, presents a unique combination of reactivity that is of considerable interest to synthetic chemists. The bromine atom not only serves as a handle for cross-coupling reactions but also influences the electron density of the aromatic ring, thereby modulating its susceptibility to electrophilic attack.

Synthesis of this compound

The primary synthetic route to this compound involves a multi-step process starting from 4-bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one.[2][3] The synthesis proceeds via reduction of the ketone followed by dehydration.

Experimental Protocol

The synthesis of this compound can be carried out as follows:[2][3]

Step 1: Reduction of 4-bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one

To a solution of 116 g (0.52 mol) of 4-bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one in 950 mL of a THF-methanol mixture (2:1 v/v), 38.3 g (1.02 mol) of sodium borohydride (NaBH₄) is added in batches at -5 °C over a period of 2 hours. It is crucial to maintain the temperature below 0 °C during the addition. After the addition is complete, the reaction mixture is stirred at room temperature overnight.

Step 2: Work-up and Dehydration

The reaction mixture is then poured into 1000 mL of ice water and acidified to a pH of 4 with 10% HCl. The organic layer is separated, and the aqueous layer is extracted three times with 300 mL portions of methyl tert-butyl ether. The combined organic phases are dried with potassium carbonate (K₂CO₃) and concentrated under reduced pressure. To the resulting residue, 1500 mL of toluene and approximately 2 g of p-toluenesulfonic acid (p-TolSO₃H) are added as a catalyst. The mixture is then refluxed for 2 hours.

Step 3: Purification

After cooling to room temperature, the mixture is rapidly filtered through a short silica gel 60 column (40-63 μm, 60 mm diameter, 140 mm height), and the column is washed with 250 mL of toluene. The filtrate and washings are combined and concentrated under reduced pressure. The final product is purified by fractional distillation.[2]

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 93% | [2] |

| Boiling Point | 104-108 °C / 5 mmHg | [2] |

| Appearance | Colorless solid | [2] |

| Elemental Analysis | ||

| Calculated (C₁₀H₉Br) | C, 57.44%; H, 4.34% | [2] |

| Measured | C, 57.59%; H, 4.40% | [2] |

| ¹H NMR (CDCl₃) δ (ppm) | ||

| 7.23 (dd, J=7.9, 1.0 Hz, 1H) | 6-H | [2] |

| 7.18 (dd, J=7.4, 1.0 Hz, 1H) | 4-H | [2] |

| 7.10 (m, 1H) | 5-H | [2] |

| 6.51 (m, 1H) | 3-H | [2] |

| 3.28 (m, 2H) | 1,1'-H | [2] |

| 2.17 (s, 3H) | 2-Me | [2] |

| ¹³C NMR (CDCl₃) δ (ppm) | 147.3, 146.8, 143.3, 128.2, 127.1, 126.6, 118.7, 118.3, 44.2, 16.7 | [2] |

Electrophilic Character and Reactivity

The reactivity of this compound is governed by the interplay of the aromatic benzene ring, the reactive double bond in the cyclopentene ring, and the directing effects of the bromo and methyl substituents. The bromine atom at the 7-position enhances the molecule's utility as a synthetic intermediate in reactions such as cross-coupling and electrophilic aromatic substitutions.[4]

Electrophilic Aromatic Substitution

-

Bromo Group (at C7): The bromine atom is a deactivating but ortho-, para-directing group. It deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect, but it directs incoming electrophiles to the positions ortho and para to itself through resonance effects.

-

Alkyl Group (fused cyclopentene ring): The fused five-membered ring can be considered an alkyl substituent on the benzene ring, which is generally an activating and ortho-, para-directing group.

Considering the positions on the benzene ring of this compound (C4, C5, and C6), the likely sites for electrophilic attack are C4 and C6 (ortho to the bromo group) and C5 (para to the fused ring junction and meta to the bromo group). A comprehensive analysis of the resonance structures of the intermediates is required for a precise prediction.

Predicted Reactivity Pathway:

References

7-Bromo-2-methyl-1H-indene: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide for Researchers and Scientists

Herein, we explore the synthesis, properties, and potential applications of 7-Bromo-2-methyl-1H-indene in materials science. This technical guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique chemical functionalities of this versatile molecule.

Core Compound: Synthesis and Properties

This compound is a substituted indene molecule featuring a bromine atom on the aromatic ring and a methyl group on the five-membered ring. These substitutions provide a unique combination of reactivity and stability, making it an attractive starting material for the synthesis of a variety of complex organic structures.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved with high yield.[1] A common route involves the reduction of a substituted indenone precursor followed by dehydration.

Physicochemical Properties

Below is a summary of the known physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉Br | |

| Molecular Weight | 209.08 g/mol | |

| Appearance | Colorless solid | [1] |

| Boiling Point | 104-108 °C at 5 mmHg | [1] |

| ¹H NMR (CDCl₃, δ) | 7.23 (dd, 1H), 7.18 (dd, 1H), 7.10 (m, 1H), 6.51 (m, 1H), 3.28 (m, 2H), 2.17 (s, 3H) | [1] |

| ¹³C NMR (CDCl₃, δ) | 147.3, 146.8, 143.3, 128.2, 127.1, 126.6, 118.7, 118.3, 44.2, 16.7 | [1] |

Potential Applications in Materials Science

The presence of a reactive bromine atom and a polymerizable indene core makes this compound a highly promising monomer and building block for a range of advanced materials.

Precursor for Polymerization Catalysts

The most well-documented application of this compound is as a key intermediate in the synthesis of ansa-zirconocene catalysts.[1][2] These catalysts are highly effective in the polymerization of olefins, such as ethylene and propylene, to produce polyolefins with controlled stereochemistry and molecular weight. The bromo- and methyl-substituted indene ligand framework allows for fine-tuning of the catalyst's electronic and steric properties, thereby influencing the properties of the resulting polymer.

References

The Strategic Utility of 7-Bromo-2-methyl-1H-indene in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical properties, synthesis, and applications of 7-bromo-2-methyl-1H-indene, a key intermediate in the development of novel therapeutics. Its versatile scaffold allows for the strategic elaboration into complex molecules targeting critical pathways in oncology and other disease areas.

Core Compound Properties

This compound is a substituted indene derivative with the chemical formula C₁₀H₉Br.[1] Its molecular structure, featuring a reactive bromine atom on the aromatic ring, makes it an ideal precursor for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₉Br | [1] |

| Molecular Weight | ~209.08 g/mol | [1] |

| CAS Number | 880652-93-7 | [1] |

| Boiling Point | 104-108 °C at 5 mmHg | [2] |

| Appearance | Colorless solid | [2] |

Synthetic Protocols

The synthesis of this compound is well-documented, with a common route proceeding from 4-bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one.[2] This multi-step process involves reduction, dehydration, and purification to yield the target compound.

Experimental Protocol: Synthesis of this compound[2]

-

Reduction: To a solution of 4-bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one (0.52 mol) in a 2:1 mixture of THF and methanol (950 mL), sodium borohydride (1.02 mol) is added portion-wise at -5 °C. The reaction mixture is then stirred overnight at room temperature.

-

Work-up: The reaction mixture is poured into ice water (1000 mL) and acidified to a pH of 4 with 10% HCl. The organic layer is separated, and the aqueous layer is extracted with methyl tert-butyl ether (3 x 300 mL). The combined organic phases are dried over anhydrous potassium carbonate and concentrated under reduced pressure.

-

Dehydration: Toluene (1500 mL) and a catalytic amount of p-toluenesulfonic acid (~2 g) are added to the residue. The mixture is refluxed for 2 hours.

-

Purification: After cooling, the mixture is filtered through a short silica gel column and washed with toluene. The filtrate is concentrated, and the crude product is purified by fractional distillation to afford this compound as a colorless solid.

Applications in Drug Development

The indene scaffold is a privileged structure in medicinal chemistry, appearing in a range of bioactive molecules. This compound serves as a versatile building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] Its utility is particularly notable in the development of kinase inhibitors and other targeted therapies.

Role as a Synthetic Intermediate

The bromine atom at the 7-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This allows for the facile introduction of various aryl and heteroaryl moieties, a common strategy in the diversification of drug candidates to optimize their biological activity and pharmacokinetic properties.

Potential Therapeutic Targets

Derivatives of this compound have been explored for their potential to inhibit key signaling pathways implicated in cancer.

-

VEGFR-2 Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5] Small molecule inhibitors that target the ATP-binding site of VEGFR-2 can block its signaling cascade. The indene scaffold can be elaborated to generate potent and selective VEGFR-2 inhibitors.

-

Tubulin Polymerization Inhibition: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division.[6][7] Molecules that inhibit tubulin polymerization can disrupt mitosis and induce apoptosis in rapidly dividing cancer cells. The indene core has been utilized in the design of novel tubulin polymerization inhibitors.[6][7]

Conclusion

This compound is a valuable and versatile chemical entity in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its bromine substituent make it an attractive starting material for the creation of diverse libraries of compounds. The demonstrated potential of indene derivatives to target key oncogenic pathways, such as VEGFR-2 signaling and tubulin dynamics, underscores the importance of this scaffold in the ongoing search for novel and effective therapies. Further exploration of derivatives of this compound is warranted to fully realize their therapeutic potential.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 880652-93-7 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 880652-93-7: this compound | CymitQuimica [cymitquimica.com]

- 5. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 7-Bromo-2-methyl-1H-indene in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2-methyl-1H-indene is a versatile bicyclic organic compound that serves as a valuable building block in the synthesis of a wide range of complex molecules. Its indene core is a key structural motif in various biologically active compounds and materials science applications. The presence of a bromine atom at the 7-position makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of diverse functionalities at this position, significantly expanding the accessible chemical space for drug discovery and development.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful and efficient means to construct intricate molecular architectures under relatively mild conditions.[1] This document provides detailed application notes and protocols for the use of this compound in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling.

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions

The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by transmetalation (in Suzuki and Sonogashira couplings) or migratory insertion (in Heck coupling), and concludes with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.[1]

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between organohalides and organoboron compounds. While specific protocols for this compound are not extensively reported, a highly efficient ligand-free Suzuki coupling has been developed for the structurally analogous 4-bromo-2-methyl-1H-indanone, which can be subsequently converted to the desired 7-aryl-2-methyl-1H-indene.[2] The following protocol is adapted from this established procedure.

Experimental Protocol: Synthesis of 7-Aryl-2-methyl-1H-indenes via Suzuki Coupling

This protocol involves a two-step process: the Suzuki coupling of a bromo-indanone precursor followed by reduction and dehydration to yield the target indene.

Step 1: Suzuki Coupling of 4-Bromo-2-methyl-1H-indanone [2]

-

Reaction Setup: In a reaction vessel, combine 4-bromo-2-methyl-1H-indanone (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.005-5 mol%), and tetrabutylammonium bromide (TBAB, 1.0 equiv.).

-

Solvent Addition: Add polyethylene glycol 400 (PEG-400) as the solvent.

-

Reaction Conditions: Heat the mixture to 110 °C with stirring for 1 hour. The reaction can typically be performed without the need for an inert atmosphere.[2]

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction and Dehydration to 7-Aryl-2-methyl-1H-indene [2]

-

Reduction: Dissolve the purified 4-aryl-2-methyl-1H-indanone from Step 1 in a suitable solvent (e.g., methanol or ethanol) and cool in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. Stir until the reaction is complete (monitored by TLC).

-

Dehydration: After completion of the reduction, carefully quench the reaction with a dilute acid (e.g., 1 M HCl). Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux to effect dehydration.

-

Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. The final 7-aryl-2-methyl-1H-indene can be purified by column chromatography or distillation.

Data Presentation: Representative Suzuki Coupling Reactions of Bromo-Indanone Precursor[2]

| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Yield of Indanone (%) | Yield of Indene (%) |

| 1 | Phenylboronic acid | 0.01 | 98 | >95 |

| 2 | 4-Methylphenylboronic acid | 0.01 | 97 | >95 |

| 3 | 4-Methoxyphenylboronic acid | 0.01 | 96 | >95 |

| 4 | 4-Fluorophenylboronic acid | 0.05 | 95 | >95 |

| 5 | 2-Naphthylboronic acid | 1 | 92 | >95 |

| 6 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 5 | 85 | >95 |

Heck Reaction

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[3] The following is a general protocol for the Heck reaction of an aryl bromide, which can be adapted and optimized for this compound.

Experimental Protocol: General Heck Reaction of an Aryl Bromide

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl bromide (1.0 equiv., in this case this compound), the alkene (1.2-1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 1-2 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, 2-4 mol%).

-

Solvent and Base Addition: Add an anhydrous solvent (e.g., toluene or DMF) followed by a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 equiv.).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C with stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up and Purification: After cooling to room temperature, filter the mixture to remove any precipitated salts. Dilute the filtrate with an organic solvent and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Data Presentation: General Conditions for Heck Reaction of Aryl Bromides

| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Bromobenzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 60 | 92[4] |

| 2 | 4-Bromoanisole | Methyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | ~90 |

| 3 | 1-Bromonaphthalene | Ethyl crotonate | Pd EnCat® 40 (0.8) | - | AcONa (2.5) | Ethanol | 140 (mw) | 54[5] |

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes.[3] This reaction is typically co-catalyzed by palladium and copper(I) salts.[3]

Experimental Protocol: General Sonogashira Coupling of an Aryl Bromide

-

Reaction Setup: To a dry, degassed reaction vessel, add the aryl bromide (1.0 equiv., e.g., this compound), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a suitable ligand (e.g., PPh₃, 5-10 mol%).

-

Solvent and Base Addition: Add a degassed solvent (e.g., DMF or THF) and a suitable amine base (e.g., triethylamine or diisopropylamine).

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 100 °C. The reaction progress should be monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine and copper salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography.

Data Presentation: General Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Bromide | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96[6] |

| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 98 |

| 3 | 4-Bromoiodobenzene | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (6) | DIPA | THF | 65 | 95 |

digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, label="General Experimental Workflow for Cross-Coupling", labelloc=t, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];subgraph "cluster_0" { label = "Reaction Setup"; bgcolor="#FFFFFF"; "Combine Reactants" [label="Combine:\n- this compound\n- Coupling Partner\n- Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Add Catalyst" [label="Add Catalyst System:\n- Palladium Source\n- Ligand (if any)\n- Co-catalyst (if any)", fillcolor="#FBBC05", fontcolor="#202124"]; "Add Solvent" [label="Add Degassed Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inert Atmosphere" [label="Establish Inert Atmosphere\n(e.g., N2 or Ar purge)"]; }

subgraph "cluster_1" { label = "Reaction"; bgcolor="#FFFFFF"; "Heating" [label="Heat to Reaction Temperature\nwith Stirring"]; "Monitoring" [label="Monitor Progress\n(TLC, GC-MS)"]; }

subgraph "cluster_2" { label = "Work-up & Purification"; bgcolor="#FFFFFF"; "Cooling" [label="Cool to Room Temperature"]; "Extraction" [label="Dilute and Extract"]; "Washing" [label="Wash Organic Layer"]; "Drying" [label="Dry and Concentrate"]; "Purification" [label="Purify by Chromatography"]; }

"Combine Reactants" -> "Add Catalyst" -> "Add Solvent" -> "Inert Atmosphere" -> "Heating" -> "Monitoring" -> "Cooling" -> "Extraction" -> "Washing" -> "Drying" -> "Purification"; }

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, providing a gateway to a diverse array of functionalized indene derivatives. The Suzuki-Miyaura, Heck, and Sonogashira couplings offer reliable and efficient methods for the formation of new carbon-carbon bonds at the 7-position of the indene core. The protocols and data presented herein, based on established methodologies for similar substrates, provide a strong foundation for researchers to develop and optimize these transformations for applications in drug discovery, materials science, and other areas of chemical research. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.

References

- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 5. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

Application Notes and Protocol: Suzuki-Miyaura Coupling of 7-Bromo-2-methyl-1H-indene

These application notes provide a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-Bromo-2-methyl-1H-indene with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce 7-aryl-2-methyl-1H-indene derivatives.[1][2] These derivatives are valuable building blocks, particularly as precursors for high-efficiency olefin polymerization metallocene catalysts and as scaffolds in medicinal chemistry.[3]

The protocol is intended for researchers, scientists, and drug development professionals. The conditions outlined are based on established methodologies for similar substrates and provide a robust starting point for synthesis and optimization.[3][4]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex.[1][4][5] The cycle consists of three primary steps:

-

Oxidative Addition: The organic halide (this compound) reacts with a palladium(0) complex, which inserts into the carbon-bromine bond to form a palladium(II) species.[1][5]

-

Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate. The base is crucial for activating the boronic acid.[1][6]

-

Reductive Elimination: The diorganopalladium(II) complex eliminates the final coupled product (7-aryl-2-methyl-1H-indene), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid. A ligand-free approach has been shown to be highly efficient for the synthesis of the precursor, 4-aryl-substituted 2-methyl-1H-indanone, and can be adapted here.[3] For sensitive substrates or to improve yields, the use of phosphine ligands may be necessary.[7]

Materials

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.01 - 5 mol%)[3]

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)[2]

-

Solvent: A mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v) or PEG400[3][8]

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Brine solution

-

Silica gel for column chromatography

-

Nitrogen or Argon gas (high purity)

Equipment

-

Schlenk flask or a round-bottom flask with a condenser

-

Magnetic stirrer and heating mantle or oil bath

-

Inert atmosphere setup (Schlenk line or glovebox)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Reaction Setup and Procedure

-

Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation of the palladium catalyst.[9]

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂). Then, add the degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe.[8][9]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[3][9] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.[3][9]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[4][9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4][9]

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 7-aryl-2-methyl-1H-indene.

Data Presentation: Reaction Optimization

The choice of catalyst, base, solvent, and temperature significantly impacts the reaction yield. The following table summarizes results from a highly efficient, ligand-free Suzuki coupling process used to synthesize 4-aryl-2-methyl-1H-indanones, which are direct precursors to the target 7-aryl-2-methyl-1H-indenes after a reduction/dehydration sequence.[3] These conditions serve as an excellent starting point for optimizing the coupling with this compound itself.

| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[3] |

| 1 | Phenylboronic acid | Pd(OAc)₂ (1) | K₂CO₃ | PEG400 | 110 | 1 | 98 |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (1) | K₂CO₃ | PEG400 | 110 | 1 | 95 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1) | K₂CO₃ | PEG400 | 110 | 1 | 96 |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (1) | K₂CO₃ | PEG400 | 110 | 1 | 92 |

| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (1) | K₂CO₃ | PEG400 | 110 | 1 | 91 |

| 6 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | PEG400 | 110 | 1 | 94 |

| 7 | 2-Furanboronic acid | Pd(OAc)₂ (0.01) | K₂CO₃ | PEG400 | 110 | 0.5 | 90 |

Note: Yields correspond to the isolated indanone precursor.

Optimization and Troubleshooting

-

Catalyst and Ligand: While ligand-free systems can be very effective, low yields may necessitate the screening of phosphine-based ligands (e.g., SPhos, PPh₃) which can stabilize the palladium catalyst.[7][8]

-

Base: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The strength and solubility of the base can influence the rate of transmetalation.[2][6]

-

Solvent: Aprotic polar solvents like Dioxane, DMF, or THF, often with water as a co-solvent, are standard. The water can aid in dissolving the inorganic base.[6][8]

-

Temperature: Reaction rates are temperature-dependent. Temperatures between 80-120 °C are typical. Microwave heating can sometimes reduce reaction times significantly.[3][9]

-

Side Reactions: Protodeboronation, the cleavage of the C-B bond in the boronic acid, can be a competing side reaction, especially with electron-deficient or heteroaromatic boronic acids.[9][10] Using milder conditions (lower temperature, milder base) can help minimize this issue.[9]

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for the synthesis of 7-aryl-2-methyl-1H-indene derivatives. The protocol detailed here, based on established and efficient procedures, offers a reliable starting point for researchers. Careful optimization of reaction parameters is key to achieving high yields and purity, facilitating the development of novel compounds for applications in materials science and drug discovery.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. old.rrjournals.com [old.rrjournals.com]

- 6. benchchem.com [benchchem.com]

- 7. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Heck Reaction of 7-Bromo-2-methyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This powerful transformation has found extensive application in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and protocols for the Heck reaction of 7-Bromo-2-methyl-1H-indene, a versatile building block in medicinal chemistry and materials science. The indene scaffold is a privileged structure in numerous biologically active compounds, and the ability to functionalize it at the 7-position via the Heck reaction opens avenues for the synthesis of novel derivatives with potential therapeutic applications.

General Considerations for the Heck Reaction

The success of the Heck reaction is contingent upon several key parameters, including the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. For a substrate such as this compound, which possesses a bicyclic aromatic system, careful optimization of these conditions is crucial to achieve high yields and selectivity.

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. Other common sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Ligand: Phosphine ligands are frequently employed to stabilize the palladium catalyst and modulate its reactivity. For aryl bromides, ligands such as triphenylphosphine (PPh₃), tri-o-tolylphosphine (P(o-tol)₃), or bulky, electron-rich phosphines can be effective. In some cases, ligand-free conditions can also be successful, particularly with more reactive aryl halides.

-

Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the catalytic cycle. Common choices include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc). The choice of base can significantly influence the reaction rate and yield.

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are typically used to facilitate the dissolution of the reactants and the palladium catalyst.

-

Alkene Coupling Partner: The reactivity of the alkene coupling partner is also a critical factor. Electron-deficient alkenes, such as acrylates and styrenes, are generally excellent substrates for the Heck reaction.

Summarized Heck Reaction Conditions for Aryl Bromides

The following table summarizes various conditions reported in the literature for the Heck reaction of different aryl bromides with styrenes and acrylates, providing a comparative overview for developing a protocol for this compound.

| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Bromobenzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 12 | 85-95 |

| 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (1) | None | NaOAc (2) | NMP | 140 | 24 | 90 |

| 2-Bromonaphthalene | Styrene | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2) | DMF | 100 | 16 | 88 |

| 1-Bromo-2-methylnaphthalene | Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMAc | 130 | 24 | 75-85 |

| 4-Bromotoluene | Styrene | Pd(OAc)₂ (1) | None | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 92 |

Experimental Protocols

The following protocols are suggested starting points for the Heck reaction of this compound. Optimization of these conditions may be necessary to achieve the desired outcome for specific alkene coupling partners.

Protocol 1: Heck Reaction of this compound with an Acrylate Ester

This protocol outlines a general procedure for the coupling of this compound with an acrylate ester, such as ethyl acrylate or n-butyl acrylate.

Materials:

-

This compound

-

Acrylate ester (e.g., ethyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous DMF via syringe.

-

Add the acrylate ester (1.5 equiv) to the reaction mixture via syringe.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 7-alkenyl-2-methyl-1H-indene derivative.

Protocol 2: Heck Reaction of this compound with a Styrene Derivative

This protocol provides a general method for the coupling of this compound with a styrene derivative.

Materials:

-

This compound

-

Styrene derivative (e.g., styrene, 4-methylstyrene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the styrene derivative (1.2 equiv) in anhydrous DMF.

-

Add triethylamine (2.0 equiv) to the solution.

-

Add palladium(II) acetate (0.01 equiv) to the reaction mixture.

-

Heat the mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired product.

Visualization of Experimental Workflow

Caption: Generalized workflow for the Heck reaction.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the reaction temperature, changing the solvent to a higher-boiling one like NMP or DMAc, or screening different palladium catalysts and ligands. The use of bulky, electron-rich phosphine ligands can sometimes improve the efficiency of the oxidative addition step for less reactive aryl bromides.

-

Formation of Side Products: The formation of homocoupled alkene or reduced arene byproducts can sometimes be observed. Adjusting the base, solvent, and temperature can help minimize these side reactions.

-

Reaction Stalls: If the reaction does not go to completion, fresh catalyst can be added. Deactivation of the palladium catalyst can sometimes occur, and using a more robust ligand or catalyst system may be beneficial.

Application Notes and Protocols for the Synthesis of ansa-Zirconocenes from 7-Bromo-2-methyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of ansa-zirconocenes, valuable catalysts in olefin polymerization and organic synthesis, starting from the readily accessible precursor, 7-Bromo-2-methyl-1H-indene. The synthetic strategy involves the formation of a silyl-bridged bis(indenyl) ligand, followed by palladium-catalyzed arylation, and subsequent metallation with a zirconium source. This guide includes comprehensive, step-by-step procedures, tabulated quantitative data for key intermediates and the final product, and visual representations of the synthetic workflow to aid in experimental planning and execution.

Introduction

Ansa-zirconocenes are a class of metallocene complexes characterized by a bridge connecting the two cyclopentadienyl-type ligands. This structural feature imparts rigidity to the catalyst framework, influencing its stereoselectivity and catalytic activity, particularly in Ziegler-Natta type polymerizations of olefins like propylene. The substituents on the indenyl rings play a crucial role in fine-tuning the electronic and steric properties of the catalyst, thereby affecting the properties of the resulting polymers.

The synthesis of tailored ansa-zirconocenes often begins with functionalized indene derivatives. This compound serves as a versatile starting material, allowing for the introduction of a variety of aryl groups at the 4-position of the indenyl ligand via cross-coupling reactions. This enables the systematic modification of the catalyst structure for specific applications in materials science and fine chemical synthesis.

Synthetic Pathway Overview

The synthesis of ansa-zirconocenes from this compound is a multi-step process. The overall workflow is depicted below.

Caption: Overall synthetic workflow for ansa-zirconocenes.

Step 1: Synthesis of Dimethylsilanediylbis(2-methyl-4-bromo-1H-inden-1-yl)silane

This initial step involves the formation of the silyl-bridged bis(indenyl) ligand. This compound is first deprotonated with a strong base, typically n-butyllithium, to form the corresponding indenyl lithium salt. This nucleophilic species is then reacted with dichlorodimethylsilane in a 2:1 molar ratio to create the desired bridged ligand.

Experimental Protocol

-

Preparation of the Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., argon or nitrogen).

-

Dissolution of Starting Material: this compound (2.0 equivalents) is dissolved in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.0 equivalents, typically a 1.6 M or 2.5 M solution in hexanes) is added dropwise via syringe. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Formation of the Silyl-Bridged Ligand: The resulting solution of the lithium salt is cooled again to -78 °C. A solution of dichlorodimethylsilane (1.0 equivalent) in the same anhydrous solvent is added dropwise.

-

Reaction and Work-up: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of deionized water.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) or by recrystallization to yield dimethylsilanediylbis(2-methyl-4-bromo-1H-inden-1-yl)silane as a solid.

Quantitative Data

| Compound | Starting Material | Reagents | Solvent | Typical Yield |

| Dimethylsilanediylbis(2-methyl-4-bromo-1H-inden-1-yl)silane | This compound | 1. n-Butyllithium 2. Dichlorodimethylsilane | Diethyl ether/THF | 60-75% |

Step 2: Palladium-Catalyzed Arylation (Suzuki-Miyaura Coupling)

With the silyl-bridged bis(bromoindenyl) ligand in hand, the next step is to introduce the desired aryl substituents at the 4-position of each indenyl ring. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for this transformation, utilizing a palladium catalyst to couple the bromo-indenyl derivative with an arylboronic acid.

Caption: Key components of the Suzuki-Miyaura coupling.

Experimental Protocol

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add dimethylsilanediylbis(2-methyl-4-bromo-1H-inden-1-yl)silane (1.0 equivalent), the desired arylboronic acid (2.2-2.5 equivalents), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 3-4 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent such as ethyl acetate or toluene.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the pure dimethylsilanediylbis(2-methyl-4-aryl-1H-inden-1-yl)silane.

Quantitative Data

| Product | Starting Material | Key Reagents | Solvent | Typical Yield |

| Dimethylsilanediylbis(2-methyl-4-aryl-1H-inden-1-yl)silane | Dimethylsilanediylbis(2-methyl-4-bromo-1H-inden-1-yl)silane | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | 70-90% |

Step 3: Metallation to form rac-Dimethylsilanediylbis(2-methyl-4-aryl-1-indenyl)zirconium dichloride

The final step is the formation of the ansa-zirconocene complex. The silyl-bridged bis(arylindenyl) ligand is deprotonated with n-butyllithium to form the dilithio salt, which is then reacted with a zirconium tetrachloride source, such as ZrCl₄ or its THF adduct (ZrCl₄(THF)₂), to yield the desired zirconocene dichloride. This reaction typically produces a mixture of rac and meso diastereomers, which can often be separated by fractional crystallization.

Experimental Protocol

-

Preparation of the Dilithio Salt: In a glovebox or under a strictly inert atmosphere, dissolve the dimethylsilanediylbis(2-methyl-4-aryl-1H-inden-1-yl)silane (1.0 equivalent) in anhydrous diethyl ether or a mixture of diethyl ether and hexane. Cool the solution to -78 °C. Slowly add n-butyllithium (2.0-2.1 equivalents) dropwise. Allow the mixture to warm to room temperature and stir overnight. A pale yellow solid of the dilithio salt should precipitate.

-

Filtration and Drying: The precipitate is collected by filtration, washed with anhydrous hexane, and dried under vacuum.

-

Preparation of the Zirconium Slurry: In a separate Schlenk flask, create a slurry of zirconium tetrachloride (ZrCl₄) (1.0 equivalent) in anhydrous toluene or dichloromethane. If using ZrCl₄(THF)₂, it can be dissolved in the reaction solvent.

-

Complexation: Cool the zirconium slurry to -78 °C. Add the solid dilithio salt in portions or as a solution/slurry in the reaction solvent.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The color of the mixture will typically change to red or orange.

-

Isolation and Purification: The reaction mixture is filtered to remove lithium chloride and other insoluble byproducts. The filtrate is concentrated under vacuum. The resulting solid is washed with a non-polar solvent like hexane to remove any unreacted ligand. The desired rac isomer can often be selectively precipitated or crystallized from a suitable solvent system (e.g., toluene/hexane or dichloromethane/hexane). The product should be stored under an inert atmosphere.

Quantitative Data

| Product | Starting Material | Key Reagents | Solvent | Typical Yield (rac isomer) |

| rac-Dimethylsilanediylbis(2-methyl-4-aryl-1-indenyl)zirconium dichloride | Dimethylsilanediylbis(2-methyl-4-aryl-1H-inden-1-yl)silane | 1. n-Butyllithium 2. ZrCl₄ | Diethyl ether/Toluene | 60-75% |

Characterization Data for a Representative ansa-Zirconocene

Compound: rac-Dimethylsilanediylbis(2-methyl-4-phenyl-1-indenyl)zirconium dichloride

| Property | Value |

| Molecular Formula | C₃₄H₃₀Cl₂SiZr |

| Molecular Weight | 630.8 g/mol |

| Appearance | Orange to red solid |

| Solubility | Soluble in toluene, dichloromethane; sparingly soluble in hexane. |

| ¹H NMR | Characteristic signals for the indenyl protons, methyl groups, silyl bridge protons, and phenyl protons. The rac and meso isomers will have distinct spectra. |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. |

| Mass Spectrometry | Isotopic pattern consistent with the presence of Zr and Cl atoms. |

Conclusion

The synthetic route outlined in these application notes provides a reliable and adaptable method for the preparation of a diverse range of ansa-zirconocenes from this compound. The ability to introduce various aryl groups via Suzuki-Miyaura coupling allows for the systematic tuning of the catalyst's properties. The detailed protocols and tabulated data serve as a practical guide for researchers in academia and industry to synthesize these important organometallic compounds for applications in catalysis and materials science. Proper handling techniques for air- and moisture-sensitive reagents are crucial for the success of these syntheses.

Application Notes and Protocols for the Preparation of Bis(2-methyl-4-arylindenyl)dimethylsilane Ligands

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of bis(2-methyl-4-arylindenyl)dimethylsilane ligands. These compounds are crucial precursors for the generation of metallocene catalysts, particularly zirconocene dichlorides, which are widely employed in olefin polymerization. The methodologies described herein are based on established synthetic routes and provide a foundation for the reproducible preparation of these important ligands.

Introduction

Bis(2-methyl-4-arylindenyl)dimethylsilane ligands are a class of ansa-metallocene precursors characterized by a dimethylsilyl bridge connecting two substituted indenyl moieties. The aryl substituent at the 4-position of the indene ring system significantly influences the electronic and steric properties of the resulting metallocene catalyst, thereby affecting its activity, stereoselectivity, and the properties of the produced polymers. The rac-diastereomer of the corresponding zirconocene complex is particularly effective for the isospecific polymerization of α-olefins.

The synthesis of these ligands is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The key steps involve the synthesis of the 2-methyl-4-arylindene precursor, followed by its deprotonation and subsequent coupling with dichlorodimethylsilane.

Synthetic Workflow

The overall synthetic strategy for the preparation of bis(2-methyl-4-arylindenyl)dimethylsilane ligands is depicted in the following workflow diagram.

Caption: General synthetic workflow for bis(2-methyl-4-arylindenyl)dimethylsilane.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic steps. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Synthesis of 2-Methyl-4-phenylindene